3-Methoxy-5-(3-trifluoromethylphenyl)phenol

Lipophilicity Membrane permeability Drug‑likeness

CNS fragment screening often suffers from insufficient logP to cross membranes. This biphenyl phenol delivers logP 4.09 and PSA 29.46 Ų, matching CNS permeability criteria. - +1.67 logP vs. monocyclic analog for improved passive permeability - Biaryl scaffold enables rapid two-dimensional SAR via Suzuki coupling - Supplied ≥95% purity, stored under inert atmosphere at 2-8°C - Available in mg to gram quantities with batch-to-batch consistency

Molecular Formula C14H11F3O2
Molecular Weight 268.23 g/mol
CAS No. 1261999-95-4
Cat. No. B14175376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-(3-trifluoromethylphenyl)phenol
CAS1261999-95-4
Molecular FormulaC14H11F3O2
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)O)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C14H11F3O2/c1-19-13-7-10(6-12(18)8-13)9-3-2-4-11(5-9)14(15,16)17/h2-8,18H,1H3
InChIKeyJTAQNNAGQSPVOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-5-(3-trifluoromethylphenyl)phenol: Physicochemical Baseline


3-Methoxy-5-(3-trifluoromethylphenyl)phenol (CAS 1261999‑95‑4) is a biaryl phenol with molecular formula C₁₄H₁₁F₃O₂ and a molecular weight of 268.23 g mol⁻¹ . The compound contains a methoxy group (–OCH₃) at the 3‑position of the phenolic ring, a phenolic –OH at the 5‑position, and a 3‑trifluoromethyl‑phenyl substituent para to the phenolic hydroxyl. Computed logP is 4.09 and polar surface area (PSA) is 29.46 Ų . The compound is supplied at purities typically ≥95 % and is handled as a solid under inert atmosphere at 2–8 °C [1].

Biaryl phenol scaffold: 3-methoxy, 5-(3-trifluoromethylphenyl) substitution
High computed lipophilicity with conserved low polar surface area
Supports fragment-based intracellular target and CNS library design

3-Methoxy-5-(3-trifluoromethylphenyl)phenol: Substitution-Position Problem


Simple replacement of 3‑methoxy‑5‑(3‑trifluoromethylphenyl)phenol with the monocyclic analog 3‑methoxy‑5‑(trifluoromethyl)phenol (CAS 349‑56‑4) or the regioisomer 3‑(3‑methoxyphenyl)‑5‑(trifluoromethyl)phenol (CAS 1261897‑72‑6) is inadvisable because the structural differences produce quantifiable alterations in lipophilicity, steric environment, and electronic substitution pattern that directly govern SAR outcomes. The biphenyl scaffold of the target compound imparts a logP that is 1.67 units higher than that of the monocyclic analog , while the precise placement of the methoxy group on the phenolic ring—as opposed to the pendant phenyl ring—can shift the phenolic pKₐ by ca. 0.3–0.5 log units, based on class‑level Hammett constant interpolation [1]. Such differences are magnified in cellular assays, where membrane permeability and target‑binding kinetics are sensitive to both logP and hydrogen‑bond donor acidity [2].

Lipophilicity mismatch
Biaryl vs. monocyclic analog lipophilicity difference may shift membrane permeability and alter SAR interpretation.
Regioisomeric pKa shift
Methoxy placement on the phenolic ring can perturb pKa by 0.3–0.5 units, modifying the neutral fraction at physiological pH.
Electronic substitution pattern
Hammett σ differences alter hydrogen-bond donor acidity and target-binding kinetics, limiting direct analog substitution.

3-Methoxy-5-(3-trifluoromethylphenyl)phenol: Differentiation vs. Analogs


Lipophilicity: Biaryl vs. Monocyclic

The target compound 3‑methoxy‑5‑(3‑trifluoromethylphenyl)phenol exhibits a computed logP of 4.09, whereas the monocyclic analog 3‑methoxy‑5‑(trifluoromethyl)phenol (CAS 349‑56‑4) has a computed logP of 2.42 . This difference of +1.67 log units translates to an approximately 47‑fold higher octanol‑water partition coefficient, implying substantially greater membrane‑crossing potential for the biaryl compound under steady‑state conditions.

Lipophilicity (logP)
Reported
ΔlogP +1.67
~47× higher Kow vs. monocyclic
Supports permeability-based selection for intracellular assays
Computed logP; experimental validation pending
Lipophilicity Membrane permeability Drug‑likeness

Polar Surface Area Conservation

Both the target compound and the monocyclic analog 3‑methoxy‑5‑(trifluoromethyl)phenol (CAS 349‑56‑4) share the same computed polar surface area of 29.46 Ų . This indicates that the increase in logP is not accompanied by a loss of hydrogen‑bonding capacity, preserving the compound’s ability to engage polar binding-site residues while boosting overall hydrophobicity.

Polar Surface Area
Reported
29.46 Ų
Target and monocyclic analog share identical PSA
Hydrogen-bond capacity preserved despite higher lipophilicity
Consistent with CNS-favorable fragment criteria
Polar surface area Hydrogen bonding Bioavailability

Regioisomeric Discrimination

The target compound 3‑methoxy‑5‑(3‑trifluoromethylphenyl)phenol and its regioisomer 3‑(3‑methoxyphenyl)‑5‑(trifluoromethyl)phenol (CAS 1261897‑72‑6) share identical molecular formula, logP (4.09), and PSA (29.46 Ų) ; however, the hydroxyl‑group environment differs appreciably. In the target compound, the –OH sits ortho‑like to the biaryl linkage and meta to the methoxy group, experiences a more electron‑withdrawing environment (Hammett σtotal ≈ +0.16) compared to the isomer (σtotal ≈ +0.43), leading to a predicted pKₐ difference of ca. 0.5 units [1]. This perturbs the fraction of the neutral (membrane‑permeable) species at physiological pH.

Predicted pKa Shift
Class-level
ΔpKa ≈ +0.5
Target less acidic than regioisomer (Hammett model)
May alter neutral fraction at pH 7.4, influencing permeability
Experimental measurement recommended
Regioisomer SAR Target selectivity

Synthetic Tractability: Biaryl vs. Monocyclic

The biaryl core of the target compound can be synthesized via Suzuki–Miyaura coupling between 3‑bromo‑5‑methoxyphenol and 3‑trifluoromethylphenylboronic acid, a route that is readily automated for parallel library synthesis [1]. In contrast, the monocyclic analog requires multi‑step functional‑group interconversion (e.g., diazotization of 3‑methoxy‑5‑trifluoromethylaniline), which is less amenable to automated diversification [2]. This difference in synthetic tractability makes the target compound a more versatile scaffold for combinatorial library production.

Synthetic Efficiency
Class-level
Suzuki route: >80% yield
vs. diazotization: ~75% purity
Parallelizable vs. linear route
Supports combinatorial library design with higher throughput
Yields vary with substrate; generic conditions shown
Building block Synthetic accessibility Library design

Quantitative Evidence Limitations

A systematic search of PubMed, Google Scholar, and the patent literature (as of 2026‑04‑28) using the identifier “1261999‑95‑4” returned no primary research articles or granted patents in which this compound is directly assessed in a quantitative biological assay [1]. The evidence presented herein therefore draws on database‑computed physicochemical parameters and class‑level substituent‑effect modeling. Head‑to‑head comparisons with close analogs in the same assay system have not been located. The purchaser should treat the logP and pKₐ data as predictive guidance rather than experimentally validated benchmarks, and should consider commissioning a head‑to‑head study if the compound is intended for a critical SAR program.

Experimental Data Gap
Data to verify
No primary assay data
Literature search found no biological activity reports
Differentiation based on computed parameters; pilot studies advised
Search date: 2026-04-28
Data limitations Primary literature gap Experimental validation

3-Methoxy-5-(3-trifluoromethylphenyl)phenol: Application Scenarios


Fragment-Based Drug Discovery for Intracellular Targets

The +1.67 logP advantage over monocyclic analogs, combined with a conserved low PSA of 29.46 Ų, positions this compound for fragment libraries aimed at cytosolic targets. The enhanced lipophilicity facilitates passive membrane crossing, a prerequisite for intracellular target engagement .

CNS-Penetrant Lead Optimization

CNS‑active molecules generally require logP values between 2 and 5 and PSA < 90 Ų. The target compound’s logP (4.09) and PSA (29.46 Ų) lie within this range . Procurement for CNS‑focused medicinal chemistry campaigns can capitalize on this profile, which the monocyclic analog (logP 2.42) cannot replicate [1].

Combinatorial Library Design via Suzuki Coupling

The biaryl scaffold can be diversified in a two‑dimensional manner (variation of both the boronic acid and the aryl halide), enabling rapid analog generation . This makes the compound a strategic intermediate for structure‑activity‑relationship (SAR) exploration, offering greater synthetic efficiency than analogs requiring linear functional‑group interconversions [2].

Application
Selection Property
Validation Focus
Intracellular target fragment library
Lipophilicity–PSA balance
Cell-based permeability and target engagement
CNS lead optimization
CNS MPO desirability
BBB permeability assessment
Parallel library synthesis
Suzuki coupling modularity
Cross-coupling scope and purity
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